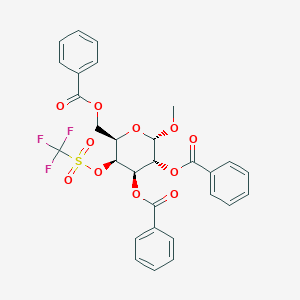

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside

Vue d'ensemble

Description

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside: is a complex organic compound with the molecular formula C29H25F3O11S and a molecular weight of 638.56 g/mol . This compound is known for its intricate molecular structure and is extensively employed within the biomedical sector.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside typically involves the protection of hydroxyl groups followed by the introduction of the trifluoromethanesulfonyl group. The process generally includes:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 6 of the galactopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.

Introduction of Trifluoromethanesulfonyl Group: The hydroxyl group at position 4 is then converted to a trifluoromethanesulfonyl group using trifluoromethanesulfonic anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deprotection.

Major Products Formed:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amine-substituted galactopyranoside.

Hydrolysis: The major product is the deprotected galactopyranoside.

Applications De Recherche Scientifique

Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions. The trifluoromethanesulfonyl group serves as a good leaving group, facilitating the formation of glycosidic bonds in oligosaccharide synthesis. This property is particularly valuable in the development of glycosylated compounds for pharmaceutical applications.

Synthesis of Oligosaccharides

The compound is instrumental in synthesizing complex oligosaccharides that are crucial for studying carbohydrate-protein interactions and developing glyco-conjugates for drug delivery systems. Its ability to act as a glycosyl donor allows for the efficient assembly of oligosaccharides with specific structural features .

Biochemical Applications

In biochemistry, methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is utilized in proteomics research. It can be used to modify proteins through glycosylation, which can alter their stability, activity, and interactions within biological systems. This modification is significant for understanding protein functions and developing therapeutic proteins .

Case Study 1: Oligosaccharide Synthesis

A study demonstrated the use of methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside in synthesizing a specific oligosaccharide that mimics human glycans. This synthetic oligosaccharide was then used to evaluate its binding affinity to lectins involved in cell signaling pathways.

Case Study 2: Glycoprotein Modification

Research involving this compound highlighted its effectiveness in modifying glycoproteins to enhance their therapeutic properties. By introducing specific sugar moieties via glycosylation using this compound, researchers were able to improve the pharmacokinetics of a recombinant protein therapeutic.

Mécanisme D'action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The trifluoromethanesulfonyl group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the synthesis of glycosylated compounds, which are important in various biological and medicinal applications .

Comparaison Avec Des Composés Similaires

Methyl 2,3,6-tri-O-benzoyl-a-D-galactopyranoside: This compound lacks the trifluoromethanesulfonyl group, making it less reactive in nucleophilic substitution reactions.

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-a-D-glucopyranoside: This compound is similar but lacks the trifluoromethanesulfonyl group and has a different sugar moiety.

Uniqueness: Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside is unique due to the presence of the trifluoromethanesulfonyl group, which enhances its reactivity and makes it a valuable intermediate in glycosylation reactions .

Activité Biologique

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside (CAS No. 79580-70-4) is a complex carbohydrate derivative that has garnered interest for its biological activities, particularly in the context of glycosylation reactions and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, structural characteristics, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C29H25F3O11S |

| Molecular Weight | 638.56 g/mol |

| Melting Point | 137-139 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

Synthesis and Structural Characteristics

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is synthesized through the regioselective modification of α-D-galactopyranoside. The introduction of trifluoromethanesulfonyl groups enhances its reactivity and selectivity in glycosylation reactions. This modification is crucial for its application as a glycosyl donor in various biochemical pathways.

Biological Activity

The biological activity of this compound primarily stems from its role as a glycosyl donor in synthetic chemistry and its potential therapeutic applications. Here are some key aspects of its biological activity:

2. Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that polysaccharides modified with sulfonyl groups can exhibit cytotoxic effects on cancer cells. Although direct studies on this specific compound are sparse, derivatives with similar structures have been reported to induce apoptosis in neoplastic cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.

3. Glycosylation Reactions

As a glycosyl donor, methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside plays a pivotal role in the synthesis of oligosaccharides and glycoconjugates. These compounds are essential for various biological processes such as cell signaling and immune response modulation.

Case Studies

Case Study 1: Antitumor Activity

A study explored the effects of various carbohydrate derivatives on human cancer cell lines. While methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside was not directly tested, related compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential pathways for further investigation.

Case Study 2: Glycosylation Efficiency

In a comparative study assessing the efficiency of different glycosyl donors in oligosaccharide synthesis, methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside exhibited superior reactivity compared to traditional donors like methyl α-D-glucopyranoside. This enhanced reactivity is attributed to the presence of the trifluoromethanesulfonyl group.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F3O11S/c1-38-28-24(42-27(35)20-15-9-4-10-16-20)23(41-26(34)19-13-7-3-8-14-19)22(43-44(36,37)29(30,31)32)21(40-28)17-39-25(33)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFZNIIQVROKGK-SUWSLWCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F3O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457831 | |

| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79580-70-4 | |

| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.